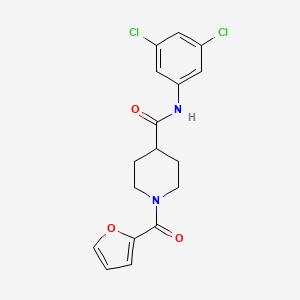

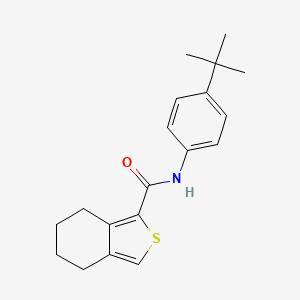

![molecular formula C11H10N2O5 B5548051 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid is a compound of interest due to its unique structure and potential applications in various fields of chemistry. The compound, characterized by the presence of nitro, amino, and butenoic acid functional groups, may offer diverse reactivity and properties worthy of exploration.

Synthesis Analysis

The synthesis of compounds similar to 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid often involves multiple steps, including acetylation, nitration, and hydrolysis, optimized through the control of reactant dosages and choice of solvent (Guan Yan, 2008). Such processes highlight the complexity and precision required in synthesizing specific organic compounds.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, NMR spectroscopy, and computational methods, plays a crucial role in understanding the configuration and conformation of complex molecules (P. A. Ajibade, F. P. Andrew, 2021). This analysis aids in elucidating the spatial arrangement of atoms within a molecule, influencing its reactivity and interactions.

Chemical Reactions and Properties

Compounds like 4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid may undergo various chemical reactions, including nucleophilic substitutions, additions, and redox reactions. The presence of nitro and amino groups can significantly affect the electron distribution within the molecule, impacting its reactivity (E. Castro et al., 2009).

Wissenschaftliche Forschungsanwendungen

Diels−Alder Reaction for Preparing Substituted Anilines One study discusses the use of 5-amino-2-furancarboxylic acid methyl ester in a Diels−Alder cycloaddition with dienophiles to afford polysubstituted anilines, showcasing high regioselectivity. This reaction underlines the potential utility of nitro-substituted compounds in synthesizing anilines with specific substitutions, which could be applied in material science or as intermediates in pharmaceuticals (Padwa et al., 1997).

Hydrogen Bond Studies in Substituted Acetamides Another study focused on the synthesis and characterization of substituted acetamides from 2-amino-5-nitrophenol and related compounds. This research, highlighting the importance of hydrogen bonding in molecular structure and stability, could have implications for designing novel materials or understanding biomolecular interactions (Romero & Margarita, 2008).

Magnetism in Organic Nitroxides Research into β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid explored the stacked, intercalated 1-D hydrogen-bonded chains and their magnetic properties. This study could inform the development of novel magnetic materials or contribute to the understanding of magnetic interactions in organic compounds (Field & Lahti, 2003).

Azo Polymers for Reversible Optical Storage A study on the synthesis of azo polymers involving nitrophenyl compounds demonstrates the potential for high photoinduced birefringence, relevant for optical storage technologies. This indicates the role of such compounds in developing advanced materials for data storage and processing (Meng et al., 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-(2-methyl-5-nitroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c1-7-2-3-8(13(17)18)6-9(7)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBQISQCUQYJKW-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836195 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-4-(2-methyl-5-nitroanilino)-4-oxobut-2-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)